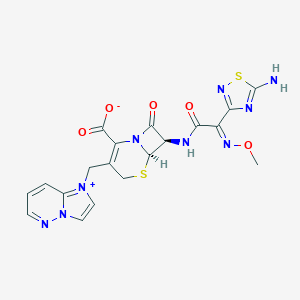
2-Naphthyl-beta-D-galactopyranoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as chiral pyrano[2,3-b]naphtho[1,2-e]pyrans from 2-C-Acetoxymethyl glycal derivatives and beta-naphthol, involves stereoselective Ferrier rearrangement-tandem cyclization. This method yields chiral compounds in good to excellent yields, demonstrating the feasibility of synthesizing complex naphthyl-galactopyranoside derivatives (Ghosh, R., Chakraborty, A., Maiti, D., & Puranik, V., 2006).
Molecular Structure Analysis
Studies on galactosyl-naphthyl derivatives, such as 1-(beta-D-galactopyranosyl-1'-deoxy-1'-iminomethyl)-2-hydroxynaphthalene (GNI), provide insights into the molecular structure of naphthyl-galactopyranoside compounds. The recognition of amino acids by these derivatives hints at the complex interactions and structure-function relationships inherent to these molecules (Ahuja, R., Singhal, N., Ramanujam, B., Ravikumar, M., & Rao, C. P., 2007).
Chemical Reactions and Properties
The use of 2-naphthylmethyl (NAP) as a non-participating group in the synthesis of alpha-galactosyl ceramide showcases the reactivity and chemical versatility of the naphthyl-galactopyranoside framework. This approach enables the generation of predominant alpha-linked products, illustrating the compound's potential in synthetic chemistry (Khaja, S. D., Kumar, V., Ahmad, M., Xue, J., & Matta, K., 2010).
Physical Properties Analysis
The physical properties, such as crystal packing and microtubular gel assembly, of compounds derived from galactose and naphthyl groups, have been studied. These properties are influenced by the molecular structure, with interactions like C-H...O and C-H...pi (arene) playing a significant role in the material's characteristics (Ghosh, R., Chakraborty, A., Maiti, D., & Puranik, V., 2006).
Aplicaciones Científicas De Investigación
“2-Naphthyl-beta-D-galactopyranoside” is a substrate for beta-galactosidase . When hydrolyzed, it releases 2-naphthol . This process can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a corresponding red-brown azo-dye . Naphthols can also be detected by fluorescence analysis .
In terms of applications, it’s often used in scientific research, particularly in the field of biochemistry for enzyme assays . For instance, it can be used as a β-Galactosidase substrate for colorimetric and EIA applications .
-
Biochemical Research
- “2-Naphthyl-beta-D-galactopyranoside” is often used in biochemical research, particularly in enzyme assays . It serves as a substrate for beta-galactosidase . When hydrolyzed, it releases 2-naphthol . This process can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a corresponding red-brown azo-dye . Naphthols can also be detected by fluorescence analysis .
-
Surfactant Synthesis
- A study published in the Journal of Surfactants and Detergents discussed the synthesis and properties of alkyl β-D-galactopyranosides, which are a type of sugar-based surfactant. These surfactants are becoming more attractive for commercial use because of their excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity . They are low toxicity and readily obtained from renewable resources including sugars and alcohols . Alkyl galactosides, like “2-Naphthyl-beta-D-galactopyranoside”, can be used to formulate conventional and advanced drug delivery systems, often being used as a substitute for conventional surfactants .
-
Immunohistochemistry
- “2-Naphthyl-beta-D-galactopyranoside” can be used in immunohistochemistry, a technique used to detect the presence of specific proteins in cells or tissues . Antibodies conjugated to enzymes such as horseradish peroxidase or alkaline phosphatase are widely used to detect antibody binding to individual cells or tissue sections through the deposit of insoluble colored reaction products . The use of “2-Naphthyl-beta-D-galactopyranoside” as a substrate can aid in this detection process .
-
Drug Delivery Systems
- Alkyl galactosides, like “2-Naphthyl-beta-D-galactopyranoside”, can be used to formulate conventional and advanced drug delivery systems . They are often used as a substitute for conventional surfactants . This is due to their peculiar physicochemical behavior including insensitivity to variations in temperature and salinity, which is very important in drug development .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPYATGMFFPI-LYYZXLFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290665 | |
| Record name | 2-Naphthalenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl-beta-D-galactopyranoside | |
CAS RN |
33993-25-8 | |
| Record name | 2-Naphthalenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33993-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
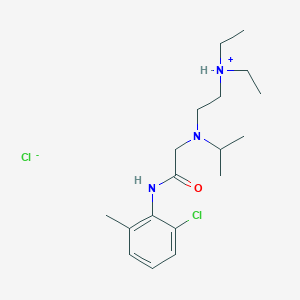
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)

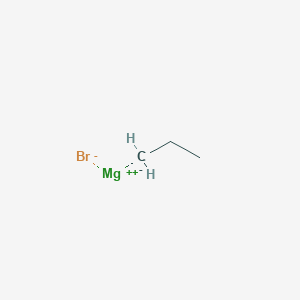
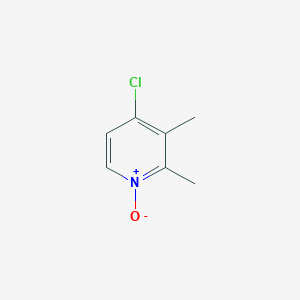

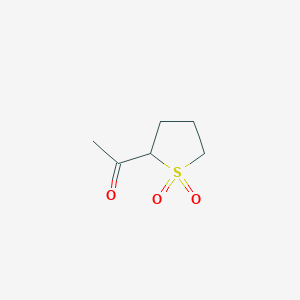
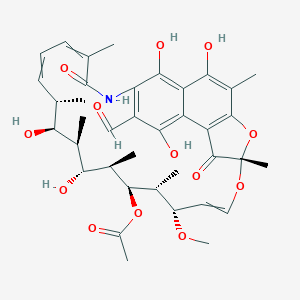
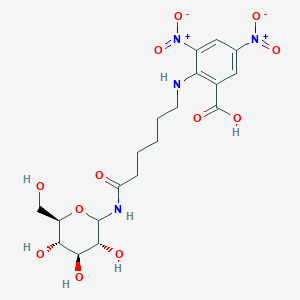
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)

